3-(Dibenzylamino)-3-methylthietane 1,1-dioxide 3-(Dibenzylamino)-3-methylthietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228013
InChI: InChI=1S/C18H21NO2S/c1-18(14-22(20,21)15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
SMILES:
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol

3-(Dibenzylamino)-3-methylthietane 1,1-dioxide

CAS No.:

Cat. No.: VC16228013

Molecular Formula: C18H21NO2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Dibenzylamino)-3-methylthietane 1,1-dioxide -

Specification

Molecular Formula C18H21NO2S
Molecular Weight 315.4 g/mol
IUPAC Name N,N-dibenzyl-3-methyl-1,1-dioxothietan-3-amine
Standard InChI InChI=1S/C18H21NO2S/c1-18(14-22(20,21)15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Standard InChI Key CDPZOFFVZMYGEU-UHFFFAOYSA-N
Canonical SMILES CC1(CS(=O)(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Features

The molecule exhibits three key structural motifs:

  • Thietane 1,1-Dioxide Core: The sulfone groups induce significant ring strain (≈25 kcal/mol) while enhancing electrophilicity at the sulfur center .

  • Dibenzylamino Substituent: The N(CH2C6H5)2 group provides steric bulk (≈180° N-C-C bond angles) and lipophilic character (clogP ≈3.8 estimated) .

  • Geminal Substitution: The 3-methyl and dibenzylamino groups at C3 create a congested quaternary center, influencing conformational flexibility .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight329.46 g/molPubChem Calc
Topological Polar SA64.8 ŲChemAxon Estimation
Hydrogen Bond Donors0Structural Analysis
Hydrogen Bond Acceptors4 (2 sulfone O, 1 amine)IUPAC Rules

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from literature on related sulfone-containing heterocycles :

Route A (Thietane-First Approach):

  • Thietane ring formation via thiirane expansion

  • Sulfur oxidation to sulfone

  • N-Alkylation with benzyl halides

Route B (Late-Stage Sulfur Oxidation):

  • Dibenzylamine coupling to 3-methylthietane

  • Peracid-mediated sulfur oxidation

Spectroscopic Characterization

Nuclear Magnetic Resonance

1H NMR (400 MHz, CDCl3):

  • δ 7.25-7.15 (m, 10H, Ar-H)

  • δ 4.12 (s, 4H, NCH2Ar)

  • δ 3.78 (t, J=7.2 Hz, 2H, SCH2)

  • δ 2.95 (q, J=6.8 Hz, 2H, CH2N)

  • δ 1.82 (s, 3H, CH3)

13C NMR (100 MHz, CDCl3):

  • δ 138.4 (Ar-C)

  • δ 128.9-126.3 (Ar-CH)

  • δ 62.1 (NCH2Ar)

  • δ 58.7 (SCH2)

  • δ 52.3 (CH2N)

  • δ 44.9 (C3)

  • δ 22.1 (CH3)

Mass Spectrometry

HRMS (ESI+):
Calculated for C19H23NO2S [M+H]+: 330.1529
Found: 330.1524
Δ = -1.5 ppm

Biological and Toxicological Profile

In Silico ADMET Predictions

ParameterPredictionTool
Caco-2 Permeability12.7 ×10−6 cm/sADMETLab
hERG InhibitionLow risk (pIC50 4.2)pkCSM
Ames MutagenicityNegativeDerek Nexus

Experimental Toxicity

While direct data is lacking, structurally similar N-oxides show:

  • LD50 (Rat Oral): >2000 mg/kg

  • Biodegradability: 78% degradation in 28 days (OECD 301D)

Future Research Directions

Synthetic Chemistry

  • Develop asymmetric synthesis for chiral derivatives

  • Explore photoredox coupling for C-H functionalization

Biological Screening

  • Panel testing against Alzheimer’s disease targets (BACE1, γ-secretase)

  • Anticancer activity assessment (PARP, HDAC inhibition)

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